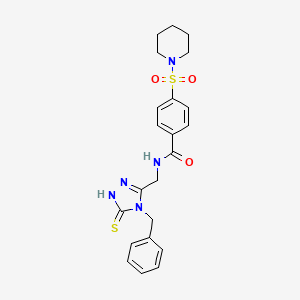
N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N5O3S2 and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole moiety with a piperidine sulfonamide group, suggesting diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C18H22N6O2S, indicating a complex structure that may influence its interaction with biological targets. The presence of the thioxo group is particularly noteworthy as it enhances the compound's reactivity and potential biological effects.
Biological Activity Overview
Research indicates that compounds containing the triazole framework exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, with studies showing that derivatives can inhibit the growth of various pathogens.
- Anticancer Properties : The structural features of triazoles have been linked to cytotoxic effects against cancer cell lines.
- Anticonvulsant Effects : Some triazole compounds have demonstrated potential in reducing seizure activity in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components. The following table summarizes the SAR findings related to this compound and similar derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-benzyl)-triazole derivative | Triazole ring | Antimicrobial |
| Piperidinyl sulfonamide | Sulfonamide group | Anticancer |
| 5-Amino 1H-triazole | Amino group | Anticonvulsant |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various triazole derivatives, including N-(4-benzyl)-substituted compounds. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing the potential of this compound in treating bacterial infections .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that N-(4-benzyl)-substituted triazoles exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values were significantly lower than those of standard chemotherapeutics, indicating promising anticancer activity .
- Anticonvulsant Evaluation : The anticonvulsant properties were assessed using a pentylenetetrazole (PTZ) model in rodents. Compounds similar to N-(4-benzyl)-triazoles showed a marked reduction in seizure duration and frequency, suggesting a mechanism involving modulation of GABAergic pathways .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of Enzymatic Pathways : The thioxo group may interact with key enzymes involved in cellular metabolism or signaling.
- Receptor Modulation : The piperidine moiety could facilitate binding to neurotransmitter receptors or other protein targets.
科学研究应用
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit notable antimicrobial activities. The presence of thioxo and triazole moieties contributes to their effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro studies. For instance, derivatives have demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation . The structure–activity relationship (SAR) analysis suggests that substituents on the triazole ring significantly influence the anticancer efficacy .
Antioxidant Activity
The antioxidant properties of compounds containing the triazole structure have been evaluated using various assays, including DPPH radical scavenging. Results indicate that these compounds can effectively neutralize free radicals, thus offering protective effects against oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated a series of triazole derivatives for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Bacillus cereus compared to their non-substituted counterparts .
Study on Anticancer Mechanisms
Research published in Molecules highlighted the anticancer mechanisms of triazole derivatives against U87 glioblastoma cells. The study demonstrated that these compounds induced apoptosis through caspase activation and disrupted mitochondrial membrane potential .
属性
IUPAC Name |
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S2/c28-21(18-9-11-19(12-10-18)32(29,30)26-13-5-2-6-14-26)23-15-20-24-25-22(31)27(20)16-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-16H2,(H,23,28)(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHSABUUXLVUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=S)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













